molecular formula C22H20ClN3O4 B11361974 N-(1,3-benzodioxol-5-yl)-1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

N-(1,3-benzodioxol-5-yl)-1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11361974
M. Wt: 425.9 g/mol
InChI Key: OFAZOIWOCCQIEI-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a benzodioxole ring, an indole moiety, and a pyrrolidine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, starting from phenylhydrazine and a ketone.

    Construction of the Pyrrolidine Ring: This can be done through the reaction of an appropriate amine with a diketone.

    Coupling Reactions: The final step involves coupling the benzodioxole, indole, and pyrrolidine fragments under specific conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yields and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions can occur at the carbonyl groups present in the pyrrolidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can take place on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Use in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or DNA, leading to modulation of biological pathways. The benzodioxole and indole moieties are known to interact with various proteins, potentially inhibiting or activating their functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-yl)-1-[2-(5-bromo-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide
  • N-(1,3-benzodioxol-5-yl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

Uniqueness

The unique combination of the benzodioxole, indole, and pyrrolidine rings in N-(1,3-benzodioxol-5-yl)-1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H20ClN3O4

Molecular Weight

425.9 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C22H20ClN3O4/c23-15-1-3-18-17(8-15)13(10-24-18)5-6-26-11-14(7-21(26)27)22(28)25-16-2-4-19-20(9-16)30-12-29-19/h1-4,8-10,14,24H,5-7,11-12H2,(H,25,28)

InChI Key

OFAZOIWOCCQIEI-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)CCC2=CNC3=C2C=C(C=C3)Cl)C(=O)NC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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